1-(4-Chlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
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Description
1-(4-Chlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H12ClN5OS and its molecular weight is 381.84. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Chlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound is critical in understanding its biological activity. It features a 4-chlorophenyl group and a triazolo-pyridazine moiety linked through a thioether bond. This unique arrangement contributes to its interactions with biological targets.
Pharmacological Profile
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The biological activity of this specific compound can be attributed to several factors:
-
Antimicrobial Activity :
- Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds with a similar structure have shown high potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.046 μM .
- The presence of the 4-chlorophenyl group enhances the antimicrobial efficacy by improving lipophilicity and facilitating membrane penetration.
-
Anticancer Properties :
- The triazole ring is known for its role in anticancer activity. A related study showed that triazole-thiones exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .
- The thioether linkage may also contribute to the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole and phenyl rings significantly impact biological activity:
- Substituents on the Phenyl Ring : Electron-donating groups such as hydroxyl (-OH) enhance antimicrobial activity, while bulky groups may hinder it.
- Length of Alkyl Chains : The length of alkyl chains attached to the nitrogen atom in the triazole ring influences potency; shorter chains tend to be more active .
Case Study 1: Antimicrobial Efficacy
A series of triazole derivatives were synthesized and tested against a panel of pathogens. The compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like vancomycin and ciprofloxacin .
Compound | MIC (μM) | Comparison Antibiotic | MIC (μM) |
---|---|---|---|
This compound | 0.046 | Vancomycin | 0.68 |
Ciprofloxacin | 2.96 |
Case Study 2: Anticancer Activity
Another study evaluated the anticancer properties of related triazole compounds against various cancer cell lines. The results indicated that modifications to the thioether component could enhance cytotoxicity against specific cancer types .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5OS/c19-13-6-4-12(5-7-13)16(25)11-26-18-22-21-17-9-8-15(23-24(17)18)14-3-1-2-10-20-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYUVQQDKMZGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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